3-Methyl-5-(4-aminophenyl)isoxazole
Description
3-Methyl-5-(4-aminophenyl)isoxazole is a heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms. The isoxazole moiety is commonly found in various commercially available drugs and exhibits significant biological activity . Its chemical structure consists of a methyl group (CH₃) attached to the 3-position and an aminophenyl group (C₆H₄NH₂) at the 5-position of the isoxazole ring.
Synthesis Analysis
Several synthetic methods exist for isoxazole derivatives. One approach involves the (3 + 2) cycloaddition reaction, where an alkyne (dipolarophile) reacts with a nitrile oxide (dipole) to form the isoxazole ring. Metal-catalyzed reactions using Cu(I) or Ru(II) are commonly employed, but due to drawbacks such as high costs, toxicity, and waste generation, alternate metal-free synthetic routes are being explored .
Molecular Structure Analysis
The molecular structure of This compound consists of a five-membered ring containing one oxygen and one nitrogen atom. The methyl group is attached to the third carbon, and the aminophenyl group is attached to the fifth carbon of the isoxazole ring. The detailed 3D structure can be visualized using molecular modeling tools .
Chemical Reactions Analysis
The synthesis of isoxazoles often involves cycloaddition reactions. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds leads to 3,5-disubstituted isoxazoles. Additionally, metal-free methods have been explored to address the limitations associated with metal-catalyzed reactions .
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHIFUPLRXIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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